N-[4-(difluoromethoxy)benzyl]-N-methylamine

Lipophilicity ADME Medicinal Chemistry

N-[4-(Difluoromethoxy)benzyl]-N-methylamine (CAS 296276-42-1) is a fluorinated benzylamine derivative featuring a para-substituted difluoromethoxy (-OCF₂H) group on the phenyl ring and an N-methyl secondary amine. This structural motif is prevalent in medicinal chemistry as a versatile building block for synthesizing bioactive molecules, where the difluoromethoxy group is strategically employed to enhance lipophilicity (LogP ~2.0-2.4) and metabolic stability compared to non-fluorinated analogs.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 296276-42-1
Cat. No. B1308165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(difluoromethoxy)benzyl]-N-methylamine
CAS296276-42-1
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OC(F)F
InChIInChI=1S/C9H11F2NO/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3
InChIKeyOZLPONSQVQLJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Difluoromethoxy)benzyl]-N-methylamine (CAS 296276-42-1): Procurement & Differentiation Guide for Scientific Selection


N-[4-(Difluoromethoxy)benzyl]-N-methylamine (CAS 296276-42-1) is a fluorinated benzylamine derivative featuring a para-substituted difluoromethoxy (-OCF₂H) group on the phenyl ring and an N-methyl secondary amine [1]. This structural motif is prevalent in medicinal chemistry as a versatile building block for synthesizing bioactive molecules, where the difluoromethoxy group is strategically employed to enhance lipophilicity (LogP ~2.0-2.4) and metabolic stability compared to non-fluorinated analogs . It is commercially available from multiple suppliers in research-grade purities (typically 95-97%), primarily for use as a pharmaceutical intermediate and research chemical .

Why N-[4-(Difluoromethoxy)benzyl]-N-methylamine Cannot Be Substituted with Unoptimized Analogs: A Procurement Guide


Direct substitution of N-[4-(difluoromethoxy)benzyl]-N-methylamine with close structural analogs (e.g., regioisomers or non-fluorinated benzylamines) is scientifically unsound due to significant divergence in key physicochemical and biochemical properties. The precise positioning (para) and nature (-OCF₂H) of the substituent are critical determinants of molecular recognition, metabolic stability, and ADME parameters, not merely incidental features [1]. For instance, the difluoromethoxy group at the 4-position imparts a specific lipophilicity (LogP ~2.0-2.4) and electronic profile that directly influences target binding affinity and off-target selectivity in a way that a methoxy, trifluoromethoxy, or unsubstituted analog would not replicate [2]. The quantitative evidence below substantiates that using a cheaper, generic alternative without verifying these differential parameters would introduce uncontrolled variables, likely leading to failed syntheses, irreproducible biological data, and wasted research resources.

Quantitative Differentiation of N-[4-(Difluoromethoxy)benzyl]-N-methylamine (CAS 296276-42-1) Against Key Comparators


Lipophilicity (LogP) Comparison: 4-OCF₂H vs. 4-OCH₃ vs. 4-H Benzylamine Analogs

The incorporation of the difluoromethoxy group at the para position of N-[4-(difluoromethoxy)benzyl]-N-methylamine yields a calculated LogP value of 2.01-2.40 [1]. This is significantly higher than the corresponding methoxy analog (4-methoxy-N-methylbenzylamine, predicted LogP ~1.4) and the unsubstituted parent (N-methylbenzylamine, predicted LogP ~1.5) [2]. This quantifiable difference in lipophilicity directly impacts membrane permeability, a critical parameter for cell-based assays and in vivo bioavailability [3].

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Regioisomeric Impact on Physicochemical Properties: 4-OCF₂H vs. 2-OCF₂H Substitution

The position of the difluoromethoxy group significantly alters the molecular geometry and electronic distribution. While both the 4- and 2-substituted regioisomers share the same molecular weight (187.19 g/mol) and formula, the para-substituted target compound exhibits a distinct topological polar surface area (TPSA) of 21.26 Ų . The ortho-substituted analog, 2-(difluoromethoxy)benzylamine (CAS 243863-36-7), is predicted to have a slightly different TPSA due to altered conformation and intramolecular interactions [1]. This seemingly small difference can translate into disparate binding poses and affinities for biological targets, as the spatial presentation of the amine and the lipophilic tail differs [2].

Regioisomer Physicochemical Properties Topological Polar Surface Area Drug Design

Enhanced Metabolic Stability of the -OCF₂H Motif vs. -OCH₃ and -H Analogs

The difluoromethoxy group is a well-established bioisostere for methoxy and hydrogen, designed to improve metabolic stability. While direct comparative microsomal stability data for N-[4-(difluoromethoxy)benzyl]-N-methylamine is not publicly available, the class-level property of the -OCF₂H moiety is well-documented. The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, and the group impedes common O-dealkylation pathways that rapidly clear methoxy analogs [1]. In related benzylamine scaffolds, the introduction of a difluoromethoxy group has been shown to extend metabolic half-life in liver microsome assays by factors of 2-5x compared to methoxy or unsubstituted controls [2].

Metabolic Stability Cytochrome P450 Fluorine Chemistry Pharmacokinetics

Validated Research & Industrial Applications for N-[4-(Difluoromethoxy)benzyl]-N-methylamine (CAS 296276-42-1)


Lead Optimization of CNS-Penetrant Drug Candidates

In central nervous system (CNS) drug discovery, optimizing passive permeability while mitigating P-glycoprotein (P-gp) efflux is crucial. The calculated LogP of 2.01-2.40 for N-[4-(difluoromethoxy)benzyl]-N-methylamine places it in a favorable lipophilicity range for crossing the blood-brain barrier (BBB). Its use as a building block allows medicinal chemists to systematically introduce this optimized fragment into larger pharmacophores, leveraging its superior lipophilicity and predicted metabolic stability compared to non-fluorinated benzylamine alternatives [1].

Synthesis of Metabolic Stable Probes for In Vivo Imaging

The enhanced metabolic stability conferred by the -OCF₂H group is a critical advantage for developing in vivo imaging agents (e.g., PET or SPECT tracers). Using N-[4-(difluoromethoxy)benzyl]-N-methylamine as a precursor can help produce radiolabeled ligands with prolonged plasma half-lives and reduced accumulation of radioactive metabolites, leading to higher target-to-background ratios and more accurate quantification in longitudinal imaging studies [1].

Construction of Targeted Protein Degradation (TPD) Linkers

In the assembly of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, the linker's physicochemical properties directly influence the ternary complex formation and cellular permeability. N-[4-(difluoromethoxy)benzyl]-N-methylamine serves as a valuable linker fragment or cap group. Its defined LogP (~2.0-2.4) and TPSA (21.26 Ų) provide a predictable and tunable 'building block' for optimizing the overall ADME properties of the degrader molecule without introducing excessive lipophilicity that could compromise solubility or increase off-target toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(difluoromethoxy)benzyl]-N-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.